3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-14-9-10-15(2)19(12-14)31(28,29)21-20-23(26-18-8-4-3-7-17(18)25-20)27(22(21)24)13-16-6-5-11-30-16/h3-12H,13,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMATUAGENXKULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan-2-ylmethyl Group: This can be achieved through alkylation reactions using furan-2-ylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,5-diones, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, the pyrroloquinoxaline scaffold has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. The specific compound may enhance the efficacy of existing chemotherapeutic agents or serve as a lead compound for new drug development.
Mechanism of Action
The proposed mechanism involves the inhibition of specific kinases or enzymes that are crucial for cancer cell survival and proliferation. The sulfonamide group may enhance the compound's solubility and bioavailability, making it a suitable candidate for further development.
Neuropharmacology
Potential Neuroprotective Effects
Given the structural similarities to other neuroprotective agents, this compound may offer neuroprotective benefits in models of neurodegenerative diseases. Studies have suggested that compounds targeting similar pathways can reduce oxidative stress and inflammation in neuronal cells.
Case Studies
Recent studies have focused on the protective effects against oxidative stress-induced damage in neuronal cell lines. These findings indicate a potential application in treating conditions such as Alzheimer's disease or Parkinson's disease.
Antimicrobial Properties
Broad-Spectrum Activity
Emerging research has shown that compounds derived from quinoxaline structures possess antimicrobial properties. This compound could be evaluated for its effectiveness against various bacterial strains, including multidrug-resistant organisms.
In Vitro Studies
In vitro assays have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. Further investigations are needed to elucidate the exact mechanisms and optimize the compound for clinical use.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of 3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine. SAR studies can help identify which functional groups contribute most significantly to its biological activity.
| Functional Group | Effect on Activity |
|---|---|
| Sulfonamide | Increases solubility |
| Furan ring | Enhances receptor binding |
| Dimethylphenyl group | Modulates lipophilicity |
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction pathways that are critical for cell growth and survival.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound belongs to a broader class of sulfonylated pyrroloquinoxalines. Key analogs and their differences are summarized below:
Key Observations :
- Sulfonyl Group Variations : The target compound’s 2,5-dimethylphenylsulfonyl group introduces steric bulk compared to simpler phenyl or 4-methoxyphenyl analogs . This may hinder binding to shallow enzyme pockets but improve selectivity for deeper active sites.
- N1 Substituents: The furan-2-ylmethyl group in the target compound contrasts with phenethyl () or phenylpropyl () chains.
- Bioactivity Trends : Fluorine or chlorine substitutions in analogs (e.g., ) are linked to enhanced metabolic stability and membrane permeability, whereas methoxy groups () favor solubility but may reduce potency .
Physicochemical Properties
- Solubility : The furan-2-ylmethyl group may confer moderate solubility in polar aprotic solvents (e.g., DMSO), though lower than methoxy-substituted analogs .
- LogP : Estimated logP ~3.5 (similar to ’s fluorophenethyl analog), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine?
- Methodology : Synthesis involves multi-step organic reactions, including sulfonylation of the pyrroloquinoxaline core followed by alkylation with furan-2-ylmethyl groups. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during substitution reactions .
- Catalysts : Use of mild bases (e.g., K₂CO₃) to avoid side reactions.
- Temperature control : Stepwise heating (e.g., 60–80°C for sulfonylation, room temperature for alkylation) improves yield and purity .
Q. How can the structural conformation and purity of the compound be validated experimentally?
- Methodology :
- X-ray crystallography : Resolves 3D spatial arrangement of the fused pyrroloquinoxaline core and substituents .
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and alkylation steps (e.g., aromatic proton splitting patterns) .
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., incomplete sulfonylation derivatives) .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability across kinase inhibition studies) be resolved?
- Methodology :
- Orthogonal assays : Validate activity using biochemical (e.g., ADP-Glo™ kinase assays) and cellular (e.g., proliferation inhibition) methods to rule out assay-specific artifacts .
- Purity verification : Re-test compound batches with HPLC-MS to exclude confounding effects from impurities .
- Target engagement studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported kinase targets .
Q. What computational strategies are recommended to predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Glide docking : Perform rigid-receptor docking with OPLS-AA force fields to prioritize binding poses. Follow with Monte Carlo sampling to refine flexibility of the furan-2-ylmethyl group .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability of interactions (e.g., sulfonyl group hydrogen bonding with kinase hinge regions) .
- Free energy perturbation (FEP) : Quantify binding affinity changes for structural analogs to guide SAR .
Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?
- Methodology :
- Factorial design : Test variables (e.g., solvent polarity, temperature, catalyst loading) to identify critical parameters affecting yield .
- Response surface modeling (RSM) : Predict optimal conditions (e.g., 70°C, 1.2 eq. sulfonyl chloride) for maximum efficiency .
- Flow chemistry integration : Use continuous-flow reactors to control exothermic reactions (e.g., sulfonylation) and improve reproducibility .
Q. What strategies can elucidate the compound’s fluorescence properties for imaging applications?
- Methodology :
- TD-DFT calculations : Predict excitation/emission wavelengths based on the conjugated pyrroloquinoxaline core and substituent effects (e.g., electron-withdrawing sulfonyl groups) .
- Solvatochromism studies : Measure fluorescence shifts in solvents of varying polarity to confirm intramolecular charge transfer (ICT) character .
- Confocal microscopy : Test cellular uptake and localization in live cells using λex = 350–400 nm .
Q. How can structure-activity relationship (SAR) studies improve selectivity against off-target receptors?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace 2,5-dimethylphenyl with halogenated aryl groups) to assess steric/electronic effects on binding .
- Selectivity profiling : Screen analogs against kinase panels (e.g., DiscoverX KINOMEscan) to identify structural motifs reducing off-target activity .
- Covalent docking : Explore irreversible binding via sulfonyl group interactions with cysteine residues in target kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
